rac 4-Amino Deprenyl

Description

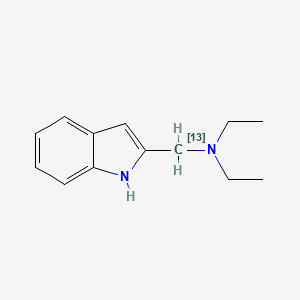

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKZFKQVUVQDW-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac 4-Amino Deprenyl typically involves the reaction of propargylamine with a suitable aromatic aldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: : rac 4-Amino Deprenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

rac 4-Amino Deprenyl has a wide range of scientific research applications:

Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.

Biology: Studied for its effects on enzyme activity and cellular processes.

Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and major depressive disorder.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The primary mechanism of action of rac 4-Amino Deprenyl involves the selective and irreversible inhibition of the monoamine oxidase-B enzyme. This inhibition prevents the breakdown of dopamine in the brain, thereby increasing its availability. The compound also exhibits neuroprotective properties by reducing oxidative stress and modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Selegiline: Another selective monoamine oxidase-B inhibitor with similar therapeutic applications.

R-Deprenyl: The R-enantiomer of deprenyl, known for its neuroprotective properties.

Uniqueness: : rac 4-Amino Deprenyl is unique due to its specific molecular structure, which allows for selective inhibition of the monoamine oxidase-B enzyme. This selectivity makes it particularly effective in treating neurological disorders without affecting other monoamine oxidase enzymes .

Biological Activity

Rac 4-Amino Deprenyl, also known as deprenyl or selegiline, is a monoamine oxidase inhibitor (MAOI) primarily used in the treatment of Parkinson's disease and major depressive disorder. This compound has garnered attention due to its neuroprotective properties and potential to enhance catecholaminergic activity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

This compound exerts its effects through several mechanisms:

- Monoamine Oxidase Inhibition : It selectively inhibits monoamine oxidase B (MAO-B), leading to increased levels of dopamine in the brain. This action is particularly beneficial in Parkinson's disease, where dopamine depletion is a significant issue .

- Catecholaminergic Activity Enhancement : The compound enhances catecholamine release, which can improve mood and cognitive function .

- Neuroprotection : this compound has been shown to protect neurons from oxidative stress and apoptosis, potentially through the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production .

Biological Activity and Effects

The biological activity of this compound has been explored through various studies, highlighting its effects across different systems:

-

Neuroprotective Effects :

- In vitro studies have demonstrated that this compound protects PC12 cells from neurotoxic agents like 6-hydroxydopamine and rotenone by reducing oxidative stress .

- A study indicated that deprenyl treatment resulted in increased cell-cell adhesion in neuronal cell lines, suggesting enhanced cellular interactions that may contribute to neuroprotection .

- Impact on Dopaminergic Systems :

- Antidepressant Properties :

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Parkinson's Disease Management : A longitudinal study involving patients with early-stage Parkinson's showed that those treated with this compound experienced a slower progression of motor symptoms compared to those on standard dopaminergic therapy alone. The study attributed this effect to the compound's neuroprotective properties and enhanced dopaminergic transmission .

- Depression Treatment : In a randomized controlled trial assessing the antidepressant effects of this compound, participants reported significant reductions in depressive symptoms over a 12-week period. The results suggested that this compound could serve as an effective adjunct therapy for major depressive disorder .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established biochemical mechanisms of action for rac 4-Amino Deprenyl in neuroprotection?

Methodological Answer:

- MAO-B Inhibition : Quantify MAO-B activity using fluorometric assays or spectrophotometry in neuronal cell lines (e.g., SH-SY5Y) pre- and post-treatment. Compare inhibition kinetics with selective MAO-B inhibitors like selegiline .

- Dopaminergic Modulation : Measure dopamine metabolites (e.g., homovanillic acid) via HPLC-ECD in cerebrospinal fluid or striatal tissue from rodent models. Include controls for baseline neurotransmitter levels .

- Antioxidant Pathways : Assess SOD and catalase activity in Drosophila melanogaster or murine models using colorimetric kits. Correlate with lifespan extension studies under oxidative stress conditions .

Q. What standardized protocols exist for dosing this compound in preclinical models?

Methodological Answer:

- Rodent Studies : Administer 0.1–2.0 mg/kg/day via subcutaneous injection or oral gavage, referencing DATATOP trial protocols. Monitor plasma half-life using LC-MS to adjust for enantiomeric differences (R vs. S isomers) .

- In Vitro Models : Use 10–100 µM concentrations in cell culture, validated via cytotoxicity assays (e.g., MTT). Include vehicle controls (DMSO ≤0.1%) to exclude solvent effects .

Q. How do enantiomeric differences (R vs. S isomers) impact this compound’s pharmacological profile?

Methodological Answer:

- Chiral Separation : Employ chiral HPLC columns (e.g., Chirobiotic V) to resolve enantiomers. Compare binding affinities using radioligand displacement assays (³H-deprenyl) on MAO isoforms .

- In Vivo Specificity : Test pure R- and S-enantiomers in knockout mice (MAO-B⁻/⁻) to isolate non-MAO-B pathways. Track behavioral outcomes (e.g., rotarod performance) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cognitive benefits in aging models be resolved?

Methodological Answer:

- Meta-Analysis : Aggregate data from ≥10 studies (e.g., Drosophila, rodents, primates) using PRISMA guidelines. Stratify by dosage, duration, and model-specific variables (e.g., transgenic vs. wild-type) .

- Sensitivity Analysis : Apply multivariate regression to isolate confounding factors (e.g., baseline cognitive status, co-administered drugs). Validate via cross-species reproducibility trials .

Q. What experimental designs optimize detection of this compound’s off-target effects?

Methodological Answer:

- Proteomic Screening : Use SILAC labeling in human neuroblastoma cells to identify differential protein expression post-treatment. Validate hits via Western blot .

- High-Content Imaging : Quantify mitochondrial morphology (e.g., fission/fusion ratios) in live neurons using MitoTracker Red and automated image analysis (e.g., ImageJ) .

Q. How should researchers address variability in this compound’s pharmacokinetics across species?

Methodological Answer:

- Allometric Scaling : Apply the Mahmood method to extrapolate rodent-to-human dosing. Validate with PBPK modeling (e.g., GastroPlus) incorporating CYP2D6 polymorphism data .

- Tissue Distribution Studies : Use ¹⁴C-labeled compound in autoradiography or micro-PET imaging to map brain penetration in non-human primates .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing lifespan extension data in this compound studies?

Methodological Answer:

- Kaplan-Meier Survival Curves : Log-rank tests for inter-group comparisons. Adjust for censoring (e.g., accidental deaths) and covariates (e.g., diet, genetic background) .

- Cox Proportional Hazards Model : Calculate hazard ratios with 95% confidence intervals. Report frailty indices to account for individual heterogeneity .

Q. How can batch effects in neurochemical assays (e.g., HPLC) be minimized?

Methodological Answer:

- Internal Standards : Spike samples with deuterated dopamine or deprenyl analogs. Normalize peak areas using a six-point calibration curve per batch .

- Randomized Run Order : Use block randomization to distribute control and treatment samples across assay plates. Include inter-plate controls for drift correction .

Controversies & Knowledge Gaps

Q. What methodological critiques exist regarding this compound’s association with increased mortality in certain trials?

Methodological Answer:

- Bias Assessment : Apply the ROBINS-I tool to evaluate confounding (e.g., comorbidities, polypharmacy) in retrospective cohort studies. Re-analyze raw data with propensity score matching .

- Dose-Response Replication : Conduct blinded, dose-ranging trials in non-Parkinsonian models to isolate toxicity thresholds .

What unresolved questions persist about this compound’s role in mitochondrial dynamics?

Methodological Answer:

- Live-Cell Imaging : Use CRISPR-edited cell lines (e.g., MAO-B KO) with mt-Keima reporters to quantify mitophagy flux. Correlate with ATP production (luciferase assays) .

- Epistatic Analysis : Test interactions with mitophagy enhancers (e.g., urolithin A) in C. elegans models. Use RNAi screens to identify synergistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.